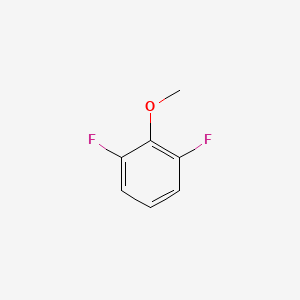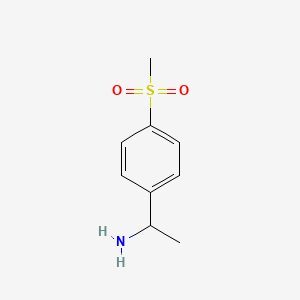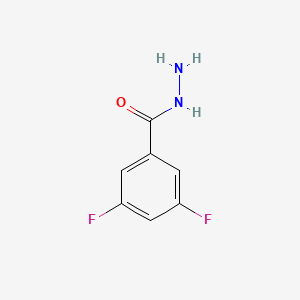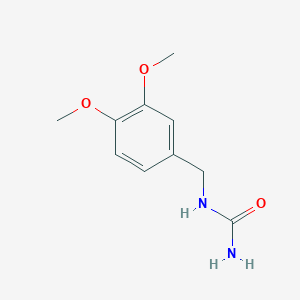
N-(3,4-dimethoxybenzyl)urea
概要
説明
“N-(3,4-dimethoxybenzyl)urea” is a chemical compound with the molecular formula C10H14N2O3 . It is used for proteomics research .
Synthesis Analysis
A method for the synthesis of N-substituted ureas, such as “N-(3,4-dimethoxybenzyl)urea”, involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This method allows for the synthesis of a variety of N-substituted ureas in good to excellent yields with high chemical purity .Molecular Structure Analysis
The molecular structure of “N-(3,4-dimethoxybenzyl)urea” can be represented by the linear formula C10H14N2O3 . The SMILES string representation is COC1=CC (CNC (N)=O)=CC=C1OC .Physical And Chemical Properties Analysis
“N-(3,4-dimethoxybenzyl)urea” has a molecular weight of 210.23 g/mol . The InChI representation is 1S/C10H14N2O3/c1-14-8-4-3-7 (5-9 (8)15-2)6-12-10 (11)13/h3-5H,6H2,1-2H3, (H3,11,12,13) .科学的研究の応用
Protective Group in Chemical Synthesis
“N-(3,4-dimethoxybenzyl)urea” can be used as a protective group in chemical synthesis . The 3,4-dimethoxybenzyl group acts as a solubilizing protective group for the thiol moiety, which increases the solubility and stability of the precursor . This group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in presence of protons (trifluoroacetic acid) .
Formation of Self-Assembled Monolayers
The compound can be used in the formation of self-assembled monolayers . Self-assembled monolayers (SAMs) of aromatic thiolates are frequently used in a wide range of applications . The use of “N-(3,4-dimethoxybenzyl)urea” can facilitate the formation of these SAMs .
Material Science Research
“N-(3,4-dimethoxybenzyl)urea” can be used in material science research . The compound can be used in the synthesis of new materials, and its properties can influence the characteristics of the resulting material .
Chromatography
The compound can potentially be used in chromatography . Its unique properties might influence the separation process, making it a valuable tool in analytical chemistry .
Chemical Synthesis
“N-(3,4-dimethoxybenzyl)urea” can be used in the synthesis of other complex organic compounds . Its unique structure and properties can make it a valuable starting material or intermediate in various synthetic routes .
Pharmaceutical Research
The compound can potentially be used in pharmaceutical research . Its unique properties might make it a valuable tool in the development of new drugs or therapeutic agents .
作用機序
Target of Action
N-(3,4-dimethoxybenzyl)urea is a unique compound with a specific target of action. The primary target of this compound is the thiol moiety . The 3,4-dimethoxybenzyl group acts as a protective group for the thiol moiety, increasing its solubility and stability .
Mode of Action
The mode of action of N-(3,4-dimethoxybenzyl)urea involves its interaction with the thiol moiety. The 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) . This interaction results in changes to the thiol moiety, enhancing its solubility and stability .
Biochemical Pathways
It is known that the compound plays a role in the formation of self-assembled monolayers of aromatic thiolates
Pharmacokinetics
The compound’s molecular weight of 21023 suggests that it may have favorable bioavailability
Result of Action
The result of the action of N-(3,4-dimethoxybenzyl)urea is the formation of self-assembled monolayers of aromatic thiolates . These monolayers have the same structure and quality as those obtained from the respective unprotected thiols .
Action Environment
The action of N-(3,4-dimethoxybenzyl)urea is influenced by environmental factors such as temperature and the presence of protons. The 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) . These factors can influence the compound’s action, efficacy, and stability.
特性
IUPAC Name |
(3,4-dimethoxyphenyl)methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-14-8-4-3-7(5-9(8)15-2)6-12-10(11)13/h3-5H,6H2,1-2H3,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKXSAZGGFLRTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363302 | |
| Record name | N-(3,4-dimethoxybenzyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxybenzyl)urea | |
CAS RN |
65609-19-0 | |
| Record name | N-(3,4-dimethoxybenzyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

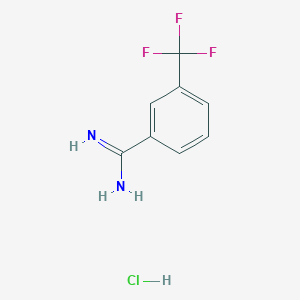
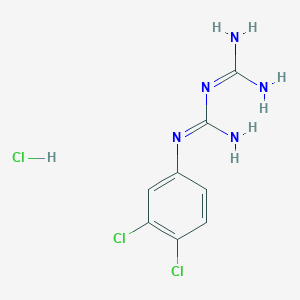
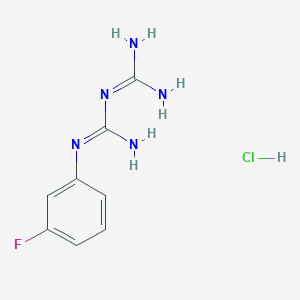
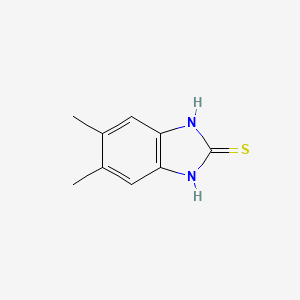
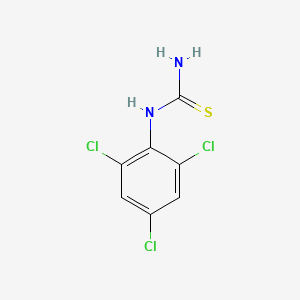
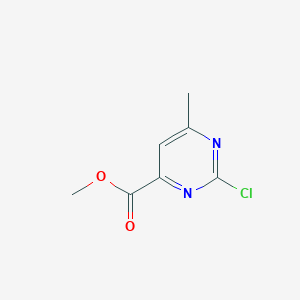
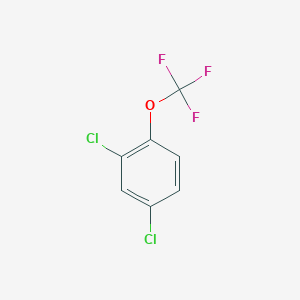
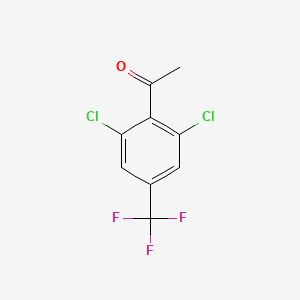

![[(7-Methyl-2,3-dihydro-1H-inden-4-yl)oxy]acetic acid](/img/structure/B1301605.png)
